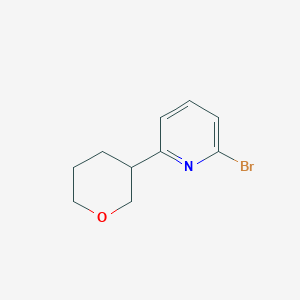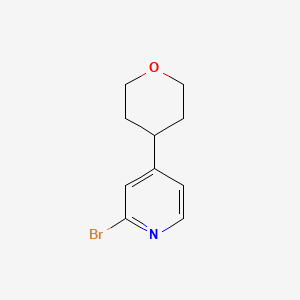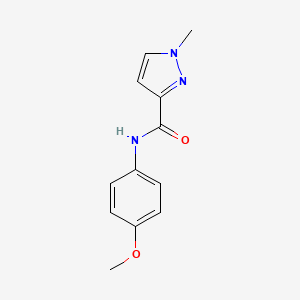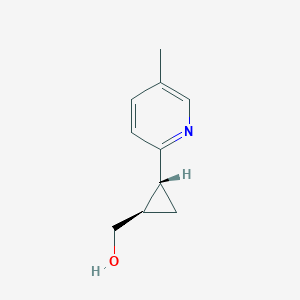
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol: is a compound that features a cyclopropane ring substituted with a 5-methylpyridin-2-yl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves several steps. One efficient and scalable method includes the following steps :
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to cyclopropanate an alkene.
Introduction of the 5-methylpyridin-2-yl group: This step involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of 5-methylpyridine is coupled with a cyclopropyl halide.
Addition of the methanol group: This can be done through a nucleophilic substitution reaction where a hydroxyl group is introduced to the cyclopropane ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the pyridine ring can be hydrogenated to form a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: TsCl in the presence of a base like pyridine, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring and functional groups . Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases . Industry : It is used in the development of new materials with unique properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(5-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the cyclopropane ring.
trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates: Similar cyclopropane ring but different substituents.
Uniqueness: trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol is unique due to its combination of a cyclopropane ring with a 5-methylpyridin-2-yl group and a methanol group. This unique structure imparts specific chemical reactivity and potential biological activity that is not found in similar compounds .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10(11-5-7)9-4-8(9)6-12/h2-3,5,8-9,12H,4,6H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
AZNTYSNEGQNUTQ-DTWKUNHWSA-N |
SMILES isomérico |
CC1=CN=C(C=C1)[C@@H]2C[C@H]2CO |
SMILES canónico |
CC1=CN=C(C=C1)C2CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)


![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
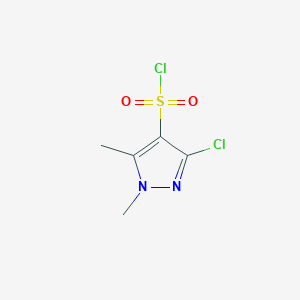
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
